![molecular formula C7H7BrOS B1278904 1-Bromo-2-(methylsulfinyl)benzene CAS No. 7321-58-6](/img/structure/B1278904.png)
1-Bromo-2-(methylsulfinyl)benzene
Overview
Description
1-Bromo-2-(methylsulfinyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with a methylsulfinyl substituent. This type of compound is of interest due to its potential applications in organic synthesis and materials science. The presence of the bromine atom and the methylsulfinyl group on the benzene ring can influence the reactivity and physical properties of the molecule, making it a valuable intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of related brominated aromatic compounds has been reported in the literature. For instance, the synthesis of α-bromophenylacetic acid derivatives from compounds similar to 1-bromo-2-(methylsulfinyl)benzene has been achieved by reacting with bromine in various solvents, particularly in acetic acid . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a compound with a similar bromo-aromatic structure, has been described using NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations . These methods could potentially be adapted for the synthesis of 1-bromo-2-(methylsulfinyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds with methylsulfinyl substituents has been characterized using various spectroscopic techniques. For example, the structure of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, a sterically hindered aryl bromide, was elucidated using NMR spectroscopy, revealing the presence of rotational isomers . Similarly, the structure of 1-bromo-2-(methylsulfinyl)benzene could be analyzed using NMR and other spectroscopic methods to determine its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of bromo(methylsulfanyl)benzenes has been explored through toluene dioxygenase-mediated oxidation, leading to various metabolites with potential applications in asymmetric synthesis . This suggests that 1-bromo-2-(methylsulfinyl)benzene could undergo similar oxidative transformations, providing access to a range of chiral compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds with methylsulfinyl substituents have been studied through crystallography and intermolecular interactions. For instance, the crystal structure of 5-bromo-2,7-dimethyl-3-methylsulfinyl-1-benzofuran is stabilized by non-classical intermolecular hydrogen bonding and C—Br⋯π interactions . These findings can provide insights into the properties of 1-bromo-2-(methylsulfinyl)benzene, such as its solubility, melting point, and potential for forming crystalline solids with specific packing arrangements.
Scientific Research Applications
Synthesis and Properties
1-Bromo-2-(methylsulfinyl)benzene and its derivatives have been studied for their synthesis methods and properties. For instance, a study by Ogura, Furukawa, and Tsuchihashi (1975) explored the synthesis of α-bromophenylacetic acid derivatives using similar compounds (Ogura, Furukawa, & Tsuchihashi, 1975). Additionally, Choi et al. (2008) synthesized a related compound, methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate, highlighting its crystal structure and interactions (Choi, Seo, Son, & Lee, 2008).
Crystal Structure Analysis
Several studies have focused on the crystal structure analysis of related compounds. For example, Choi et al. (2009) investigated the crystal structure of 2-(5-Bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid, noting the stabilizing intermolecular interactions (Choi, Seo, Son, & Lee, 2009). Similarly, the study of isoamyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate by the same authors in 2009 highlighted aromatic π–π interactions and nonclassical hydrogen bonds (Choi, Seo, Son, & Lee, 2009).
Safety and Hazards
The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Mode of Action
Brominated compounds are generally known to interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction would depend on the specific target and the environmental conditions.
Action Environment
The action, efficacy, and stability of 1-Bromo-2-(methylsulfinyl)benzene can be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and specific conditions within the body.
properties
IUPAC Name |
1-bromo-2-methylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHMHLNXXGWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7321-58-6 | |
Record name | 1-bromo-2-methanesulfinylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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